3-{5-[1-(5-Methylthiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine
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Overview
Description
3-{5-[1-(5-Methylthiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a pyridine ring with a 1,2,4-oxadiazole moiety, a piperidine ring, and a methylthiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[1-(5-Methylthiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate nitrile oxides with amidoximes. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the methylthiophene group through acylation reactions. The final step involves the coupling of the pyridine ring to the existing structure using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{5-[1-(5-Methylthiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-{5-[1-(5-Methylthiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-{5-[1-(5-Methylthiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar functional groups.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.
Diketene: A reactive intermediate used in the synthesis of various organic compounds.
Uniqueness
3-{5-[1-(5-Methylthiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(5-methylthiophen-2-yl)-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H18N4O2S/c1-12-7-8-15(25-12)18(23)22-10-3-2-6-14(22)17-20-16(21-24-17)13-5-4-9-19-11-13/h4-5,7-9,11,14H,2-3,6,10H2,1H3 |
InChI Key |
ARUKBZNATXJKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCCCC2C3=NC(=NO3)C4=CN=CC=C4 |
Origin of Product |
United States |
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